![molecular formula C15H21NO4 B558134 Boc-N-Me-Phe-OH CAS No. 37553-65-4](/img/structure/B558134.png)
Boc-N-Me-Phe-OH
Overview
Description
Boc-N-Me-Phe-OH, also known as Boc-N-methyl-L-phenylalanine, is a derivative of phenylalanine . It is commonly used in peptide synthesis .
Synthesis Analysis
Boc-N-Me-Phe-OH is used as a building block in peptide synthesis. The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis
The empirical formula of Boc-N-Me-Phe-OH is C15H21NO4 . Its molecular weight is 279.33 .Chemical Reactions Analysis
Boc-N-Me-Phe-OH is used in Boc solid-phase peptide synthesis . It is also used in the development of environmentally conscious in-water peptide synthesis methods .Physical And Chemical Properties Analysis
Boc-N-Me-Phe-OH is a solid substance . Its density is 1.1±0.1 g/cm3, boiling point is 405.0±34.0 °C at 760 mmHg, and melting point is 87 °C .Scientific Research Applications
- Researchers incorporate Boc-N-Me-Phe-OH into peptide chains by coupling it with other amino acids, ultimately creating custom peptides for biological studies, drug development, and protein engineering .
- These modified compounds enable targeted delivery to specific cells or tissues, aiding diagnostics and personalized medicine .
- Boc-N-Me-Phe-OH participates in host-guest systems, where it forms inclusion complexes with cyclodextrins or other receptors. Such systems have applications in sensing and molecular recognition .
Peptide Synthesis
Self-Assembly and Hydrogel Formation
Drug Delivery Systems
Bioconjugation and Targeting
Supramolecular Chemistry
Structural Studies and NMR Spectroscopy
Mechanism of Action
Target of Action
Boc-N-Me-Phe-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, another amino acid, which is used in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine. Therefore, the primary targets of Boc-N-Me-Phe-OH could be the same biological systems that utilize phenylalanine and its derivatives.
Mode of Action
Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Phe-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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